molecular formula C5H7BrO B1448939 2-Bromo-2-methylcyclopropane-1-carbaldehyde CAS No. 2060006-24-6

2-Bromo-2-methylcyclopropane-1-carbaldehyde

Cat. No. B1448939
M. Wt: 163.01 g/mol
InChI Key: BDOOUUOWYSFVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2-methylcyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C5H7BrO and a molecular weight of 163.01 . It is used in scientific research.


Molecular Structure Analysis

The InChI code for 2-Bromo-2-methylcyclopropane-1-carbaldehyde is 1S/C5H7BrO/c1-5(6)2-4(5)3-7/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Bromo-2-methylcyclopropane-1-carbaldehyde is 161.4±33.0 °C and its predicted density is 1.760±0.06 g/cm3 .

Scientific Research Applications

Reactivity and Synthetic Applications

Methylene- and alkylidenecyclopropane derivatives, similar in structure to 2-Bromo-2-methylcyclopropane-1-carbaldehyde, exhibit a range of reactivities due to their strained cyclic structures. These reactivities include ring-opening reactions, cycloadditions, and various rearrangements, which are crucial for synthesizing complex organic molecules. The unique chemical behavior of these compounds can be leveraged in designing synthetic routes for pharmaceuticals and agrochemicals, where specific functional groups are introduced in a controlled manner (Pellissier, 2010; Pellissier, 2014).

Polymerization Potential

The polymerization of higher aldehydes and related compounds, including methylene- and alkylidenecyclopropanes, has been explored for creating new polymeric materials. These materials could have applications in various fields, from industrial manufacturing to biomedical devices, depending on the specific properties of the polymers produced (Kubisa et al., 1980).

Flavour Chemistry

Branched chain aldehydes play a significant role in the flavor profiles of many foods, contributing to nutty, fruity, and buttery notes. Understanding the pathways for the formation and breakdown of these compounds can help in controlling the flavor profiles of food products, enhancing consumer appeal (Smit et al., 2009).

Safety And Hazards

The safety data sheet for 2-Bromo-2-methylcyclopropane-1-carbaldehyde indicates that it is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .

Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers related to 2-Bromo-2-methylcyclopropane-1-carbaldehyde . Further literature search may be required to find relevant studies.

properties

IUPAC Name

2-bromo-2-methylcyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c1-5(6)2-4(5)3-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOOUUOWYSFVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methylcyclopropane-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2-methylcyclopropane-1-carbaldehyde
Reactant of Route 2
2-Bromo-2-methylcyclopropane-1-carbaldehyde
Reactant of Route 3
2-Bromo-2-methylcyclopropane-1-carbaldehyde
Reactant of Route 4
2-Bromo-2-methylcyclopropane-1-carbaldehyde
Reactant of Route 5
2-Bromo-2-methylcyclopropane-1-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-2-methylcyclopropane-1-carbaldehyde

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